molecular formula C19H19BrN2O4S B11587745 allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-59-7

allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587745
CAS No.: 609795-59-7
M. Wt: 451.3 g/mol
InChI Key: KLIXRZXFZJRVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a 5-bromo-2-methoxyphenyl substituent at position 6 and an allyl ester at position 5. The pyrimidothiazine system is a bicyclic scaffold combining pyrimidine and thiazine rings, which is associated with diverse pharmacological activities, including antimicrobial and anti-inflammatory properties . The allyl ester group distinguishes this compound from analogs with methyl, ethyl, or 2-methoxyethyl esters, offering unique steric and electronic properties .

Properties

CAS No.

609795-59-7

Molecular Formula

C19H19BrN2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

prop-2-enyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H19BrN2O4S/c1-4-8-26-18(24)16-11(2)21-19-22(15(23)7-9-27-19)17(16)13-10-12(20)5-6-14(13)25-3/h4-6,10,17H,1,7-9H2,2-3H3

InChI Key

KLIXRZXFZJRVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Cyclization Side Reactions

Uncontrolled cyclization may yield thiazolo[3,2-a]pyrimidine byproducts. Using stoichiometric HCl and precise temperature control minimizes this.

Steric Hindrance in Allylation

Bulky substituents reduce allylation efficiency. Increasing TBAB loading to 0.2 eq improves yields by 15%.

Purification Techniques

Silica gel chromatography with gradient elution (hexane → ethyl acetate) achieves >95% purity. Recrystallization from ethanol/water mixtures enhances crystal quality.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Core formationCyclization70–7592,
Phenyl substitutionFriedel-Crafts65–7289
MethylationAlkylation78–8594
EsterificationNucleophilic substitution60–6891

Scalability and Industrial Feasibility

Kilogram-scale production requires:

  • Continuous Flow Reactors: For cyclization to enhance heat transfer.

  • Catalyst Recycling: TBAB recovery via aqueous extraction reduces costs.

  • Process Analytical Technology (PAT): In-line IR monitors reaction progression.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimido[2,1-b][1,3]thiazine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing the pyrimido[2,1-b][1,3]thiazine scaffold exhibit significant antitumor activity. Studies have demonstrated that allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The unique functional groups within its structure facilitate hydrogen bonding and hydrophobic interactions with these targets, enhancing its biological activity.

Case Studies
Several studies have reported on the efficacy of this compound against different cancer types:

  • Breast Cancer : In vitro studies have shown that the compound reduces cell viability in MCF-7 breast cancer cells by inducing apoptosis.
  • Lung Cancer : It has been found to inhibit cell migration and invasion in A549 lung cancer cells.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications and derivatizations, making it a versatile building block for synthesizing other complex molecules.

Synthesis Pathways
The synthesis typically involves multiple steps:

  • Formation of the Pyrimido-Thiazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Allylation : The introduction of the allyl group can be performed using allyl bromide in the presence of a base.
  • Functional Group Modifications : Subsequent reactions can introduce or modify functional groups to tailor the compound for specific applications.

Material Science

The compound's structural characteristics make it an interesting candidate for applications in material science. Its potential use in creating novel materials with specific electronic or optical properties is being explored.

Polymer Composites
Research is ongoing into incorporating this compound into polymer matrices to enhance their properties. The addition of this compound may improve thermal stability and mechanical strength.

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryAntitumor activity targeting cancer cell linesEffective against MCF-7 and A549 cells
Organic SynthesisIntermediate for synthesizing complex organic moleculesMulti-step synthesis pathways established
Material SciencePotential use in polymer composites to enhance propertiesOngoing research into thermal stability improvements

Mechanism of Action

The mechanism of action of allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The allyl group’s double bond may participate in conjugation or undergo hydrolysis under specific conditions, unlike saturated esters .
  • Crystallinity : Ethyl and methyl analogs are more likely to form stable crystals due to simpler substituents, as seen in related pyrimidine derivatives .

Crystallographic and Conformational Analysis

X-ray crystallography of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals a puckered pyrimidine ring (deviation = 0.224 Å from planarity) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. Similar puckering is expected in the allyl derivative, influencing its binding to enzymes or receptors . Hydrogen-bonding patterns (C–H···O) observed in crystal packing () may differ due to the allyl group’s steric demands.

Biological Activity

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that belongs to a class of heterocyclic organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimido-thiazine core with various substituents that enhance its biological activity. The presence of the bromo and methoxy groups contributes to its chemical reactivity and interaction with biological targets. Its molecular formula is C21H24N2O5SC_{21}H_{24}N_2O_5S with a molecular weight of approximately 416.1406 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazine can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of Thiazine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazine AE. coli32 µg/mL
Thiazine BS. aureus16 µg/mL
Allyl CompoundPseudomonas aeruginosa8 µg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 . The compound's ability to interact with DNA and inhibit topoisomerase enzymes has also been noted as a crucial mechanism in its anticancer activity.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The compound was shown to significantly increase the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activity, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory action may be attributed to the modulation of NF-kB signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • DNA Interaction : Its ability to intercalate into DNA strands disrupts replication processes in both microbial and cancer cells.
  • Oxidative Stress Induction : By increasing ROS levels within cells, the compound triggers apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

  • Methodology : A reflux-based approach using chloroacetic acid, sodium acetate, and aromatic aldehydes in acetic acid/acetic anhydride mixtures (1:1 v/v) for 8–10 hours is effective for analogous thiazolopyrimidine derivatives . Recrystallization from ethyl acetate-ethanol (3:2) yields high-purity crystals, as demonstrated for structurally similar compounds (78% yield, mp 427–428 K) .
  • Key Considerations : Monitor reaction progress via TLC/HPLC. Optimize solvent ratios during recrystallization to minimize impurities.

Q. Which techniques are critical for structural elucidation and crystallographic analysis?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is essential. For monoclinic crystals (space group P2₁/n), parameters include:

ParameterValue
a (Å)7.536
b (Å)18.178
c (Å)16.973
β (°)94.465
V (ų)2318.1
Data derived from analogous compounds suggest a puckered pyrimidine ring with a dihedral angle of 80.94° between fused rings .
  • Refinement : Use riding models for H-atoms (C–H = 0.93–0.98 Å) and bifurcated C–H···O hydrogen bonds to validate intermolecular interactions .

Q. What safety protocols are advised for handling brominated heterocyclic compounds?

  • Guidelines : Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work . Use fume hoods for reactions involving volatile reagents (e.g., acetic anhydride). For brominated analogs, employ PPE (gloves, goggles) and avoid direct skin contact .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize synthesis?

  • Approach : ICReDD’s quantum chemical reaction path searches and machine learning (ML) can identify energy minima and transition states . COMSOL Multiphysics simulations model reaction kinetics, while AI-driven "smart laboratories" enable real-time parameter adjustments (e.g., temperature, solvent polarity) .
  • Case Study : For thiazolopyrimidines, ML algorithms reduced optimization cycles by 40% by correlating substituent electronic effects with reaction yields .

Q. What strategies assess biological activity and target interactions?

  • Methods :

  • In vitro assays : Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT cytotoxicity protocols .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like kinases or DNA helicases .
    • SAR Insights : Modifying the 5-bromo-2-methoxyphenyl group may enhance lipid solubility, as seen in chlorinated phenyl analogs with improved membrane permeability .

Q. How can statistical design of experiments (DoE) resolve contradictions in reaction yield data?

  • DoE Workflow :

Screening : Use fractional factorial designs to identify critical factors (e.g., catalyst loading, reflux time).

Optimization : Apply response surface methodology (RSM) to model nonlinear relationships.

Validation : Replicate central composite designs to confirm robustness .

  • Example : For a thiazolo[3,2-a]pyrimidine synthesis, DoE reduced variability in diastereomeric ratios by 25% .

Q. What comparative analyses resolve structural or functional ambiguities in related compounds?

  • Strategy : Compare X-ray crystallography data (e.g., dihedral angles, hydrogen-bonding networks) across analogs. For instance, ethyl 2-(2,4-dichlorobenzylidene) derivatives show distinct packing motifs versus methoxy-substituted variants .
  • Table: Structural Comparisons

Compound SubstituentDihedral Angle (°)Hydrogen Bonds (Å)
5-Bromo-2-methoxy80.94 (hypothesized)C–H···O: 2.85–3.12
2,4-Dichloro75.20C–H···Cl: 3.30
3,4-Dimethoxy88.50C–H···O: 2.78
Data inferred from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.